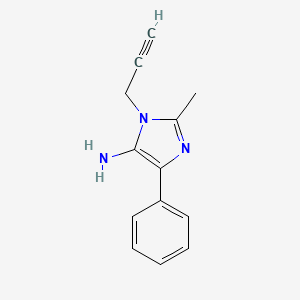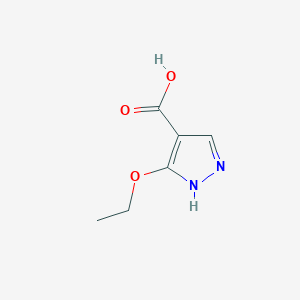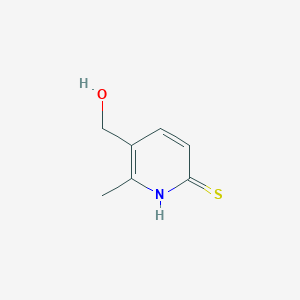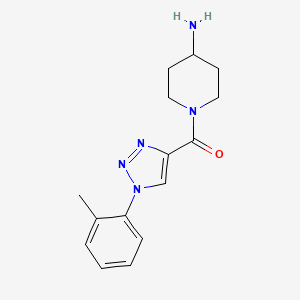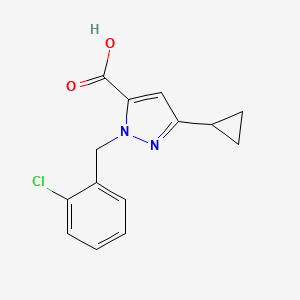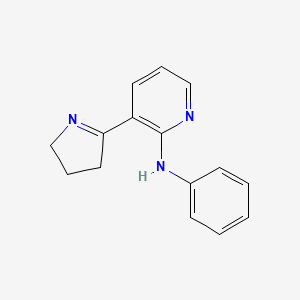
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine is a compound with the molecular formula C15H15N3. It is a derivative of pyridine and pyrrole, which are both heterocyclic aromatic organic compounds. This compound is known for its unique structure, which combines the properties of both pyridine and pyrrole rings, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 3-bromo-4-chloropyridine with a pyrrole derivative in the presence of a base such as sodium amide in liquid ammonia . This reaction forms the desired compound through a series of intermediate steps, including the formation of a pyridyne intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. This can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding pyridine and pyrrole oxides.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to its potential anticancer effects. Additionally, its interaction with neurotransmitter receptors may contribute to its analgesic and sedative properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Myosmine: A natural alkaloid found in tobacco, structurally similar to 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine.
Pyridine derivatives: Compounds like 3-bromo-4-chloropyridine, which are used in the synthesis of the target compound.
Pyrrole derivatives: Compounds like 2,3-diaryl-substituted pyrroles, which share structural similarities.
Uniqueness
This compound is unique due to its combined pyridine and pyrrole structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H15N3 |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
3-(3,4-dihydro-2H-pyrrol-5-yl)-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C15H15N3/c1-2-6-12(7-3-1)18-15-13(8-4-11-17-15)14-9-5-10-16-14/h1-4,6-8,11H,5,9-10H2,(H,17,18) |
Clé InChI |
XFLAJJNMKRQDEK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NC1)C2=C(N=CC=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


